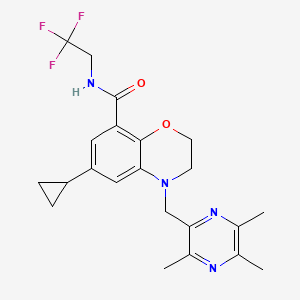

DprE1-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H25F3N4O2 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

6-cyclopropyl-N-(2,2,2-trifluoroethyl)-4-[(3,5,6-trimethylpyrazin-2-yl)methyl]-2,3-dihydro-1,4-benzoxazine-8-carboxamide |

InChI |

InChI=1S/C22H25F3N4O2/c1-12-13(2)28-18(14(3)27-12)10-29-6-7-31-20-17(21(30)26-11-22(23,24)25)8-16(9-19(20)29)15-4-5-15/h8-9,15H,4-7,10-11H2,1-3H3,(H,26,30) |

InChI Key |

HUQTWGBRMNYWHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)CN2CCOC3=C(C=C(C=C32)C4CC4)C(=O)NCC(F)(F)F)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of DprE1 Inhibitors in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Its essential role in the formation of the arabinogalactan and lipoarabinomannan components of the mycobacterial cell wall, coupled with its absence in humans, makes it a highly attractive target for novel anti-tuberculosis drug development. This technical guide provides a comprehensive overview of the mechanism of action of covalent inhibitors targeting DprE1, with a focus on the benzothiazinone (BTZ) class of compounds. This document details the molecular interactions, kinetic parameters, and resistance mechanisms associated with these inhibitors, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

The DprE1 Enzyme and the Decaprenylphosphoryl-β-D-ribose (DPR) Pathway

The mycobacterial cell wall is a complex and unique structure essential for the bacterium's survival and pathogenesis. A key component of this wall is arabinan, a polymer of arabinose. The biosynthesis of arabinan is dependent on the precursor decaprenylphosphoryl-β-D-arabinose (DPA), which serves as the arabinose donor.[1]

The conversion of decaprenylphosphoryl-β-D-ribose (DPR) to DPA is a two-step epimerization process catalyzed by the DprE1-DprE2 complex.[2][3][4][5][6]

-

Oxidation: DprE1, a flavin adenine dinucleotide (FAD)-dependent oxidase, catalyzes the oxidation of the C2' hydroxyl group of DPR to produce the intermediate decaprenylphosphoryl-β-D-erythro-pentofuranosid-2-ulose (DPX).[2][7]

-

Reduction: The subsequent reduction of DPX to DPA is carried out by DprE2, an NADH-dependent reductase.[7]

Inhibition of DprE1 blocks the production of DPA, thereby halting arabinan synthesis and leading to cell lysis and bacterial death.[8][9] This vulnerability makes DprE1 a prime target for antitubercular agents.[10][11]

DPR to DPA Conversion Pathway

Caption: The two-step epimerization of DPR to DPA catalyzed by the DprE1-DprE2 complex.

Mechanism of Action of Covalent DprE1 Inhibitors

Covalent inhibitors of DprE1, such as the benzothiazinones (BTZs), act as suicide inhibitors.[2] Their mechanism involves a unique bioactivation step within the DprE1 active site, leading to the formation of a covalent adduct with a critical cysteine residue (Cys387 in M. tuberculosis H37Rv).[2][12]

The key steps are as follows:

-

Binding: The inhibitor, which contains a nitro group, binds to the active site of DprE1.[7]

-

Bioactivation: The FAD cofactor within DprE1 reduces the inhibitor's nitro group to a highly reactive nitroso intermediate.[2][7][12]

-

Covalent Adduct Formation: The electrophilic nitroso intermediate is then attacked by the nucleophilic thiol group of the Cys387 residue, forming an irreversible covalent semimercaptal adduct.[2][5]

This covalent modification permanently inactivates the DprE1 enzyme, leading to the potent bactericidal activity of these compounds.[2]

Inhibitory Action Workflow

Caption: Covalent inhibition of DprE1 by a nitroaromatic compound.

Quantitative Data on DprE1 Inhibitors

The potency of DprE1 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) against the purified enzyme and their minimum inhibitory concentration (MIC) against whole M. tuberculosis cells. Below is a summary of reported values for representative DprE1 inhibitors.

| Inhibitor Class | Compound | DprE1 IC50 | M. tuberculosis H37Rv MIC | Cytotoxicity (IC50) | Reference |

| Benzothiazinones | BTZ043 | Not explicitly stated | 2.3 nM | 11.5 µM (HepG2) | [13] |

| Macozinone (PBTZ169) | 0.02 µM (implied) | 0.65 nM | 127 µM (HepG2) | [13][14] | |

| Thiadiazoles | GSK small molecule | Not explicitly stated | 4 µM (MIC90) | Not explicitly stated | [13] |

| Pyrimidines | Pyrimidine analog | Not explicitly stated | 0.6–1.7 µM | pIC50 4.3–4.5 (HepG2) | [13] |

| Py2 | Not explicitly stated | 2.3–4.7 µM | >100 µM (HepG2) | [13] | |

| Novel Heterocycles | Compound B2 | Not explicitly stated | Not explicitly stated | 31.55 µM (3T3 cells) | [9] |

| Compound H3 | Not explicitly stated | 1.25 µM | >50 µM (3T3 cells) | [9] |

Experimental Protocols

DprE1 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against purified DprE1 enzyme.

Methodology (based on previously reported assays[14]):

-

Enzyme Preparation: Recombinant M. tuberculosis DprE1 is expressed and purified.

-

Reaction Mixture: The assay is typically performed in a buffer (e.g., phosphate-buffered saline) containing a known concentration of DprE1, the substrate DPR, and a final electron acceptor (e.g., menadione).

-

Inhibitor Addition: The test compound is added at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of a reducing agent (e.g., dithiothreitol) to regenerate the FAD cofactor. The mixture is incubated at a controlled temperature (e.g., 37°C).

-

Detection: The formation of the product, DPX, or the consumption of a reactant is monitored. This can be achieved through various methods, including spectrophotometry (measuring the reduction of a dye coupled to the reaction) or chromatography (LC-MS to directly quantify DPR and DPX).

-

Data Analysis: The rate of reaction at each inhibitor concentration is determined. The IC50 value is calculated by fitting the dose-response curve to a suitable equation.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis.

Methodology:

-

Bacterial Culture: M. tuberculosis (e.g., H37Rv strain) is cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

-

Compound Preparation: The test compound is serially diluted in the culture medium in a 96-well microplate.

-

Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

-

Incubation: The microplate is incubated at 37°C for a defined period (typically 7-14 days).

-

Growth Assessment: Bacterial growth is assessed visually or by measuring the optical density at 600 nm. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Mechanisms of Resistance

Resistance to covalent DprE1 inhibitors primarily arises from mutations in the dprE1 gene.[15] The most frequently observed resistance mechanism is the mutation of the Cys387 residue, which is essential for the covalent binding of the activated inhibitor.[16][17]

Substitutions of Cys387 with other amino acids, such as glycine (C387G), alanine (C387A), serine (C387S), asparagine (C387N), or threonine (C387T), prevent the formation of the covalent adduct, thereby conferring resistance to BTZs and other nitroaromatic inhibitors.[16] These mutations can, however, come at a fitness cost to the bacterium, sometimes resulting in a reduced growth rate due to decreased catalytic efficiency of the mutant DprE1 enzyme.[16]

Logical Flow of Resistance Development

Caption: The primary mechanism of resistance to covalent DprE1 inhibitors.

Conclusion

DprE1 is a validated and highly vulnerable target in Mycobacterium tuberculosis. Covalent inhibitors, such as the benzothiazinones, exhibit potent bactericidal activity through a mechanism of suicide inhibition involving the covalent modification of the essential Cys387 residue. Understanding the molecular basis of this interaction, the associated quantitative parameters, and the mechanisms of resistance is crucial for the development of new and improved DprE1 inhibitors to combat the global threat of tuberculosis. The emergence of resistance through mutations in the target enzyme underscores the importance of continued research into novel inhibitors with different binding modes or the development of combination therapies to mitigate this challenge.

References

- 1. Decaprenylphosphoryl-β-D-Ribose 2′-Epimerase, the Target of Benzothiazinones and Dinitrobenzamides, Is an Essential Enzyme in Mycobacterium smegmatis | PLOS One [journals.plos.org]

- 2. uniprot.org [uniprot.org]

- 3. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. uniprot.org [uniprot.org]

- 5. uniprot.org [uniprot.org]

- 6. Decaprenylphosphoryl-beta-D-ribose oxidase (Mycobacterium tuberculosis H37Rv) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The DprE1 enzyme, one of the most vulnerable targets of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

The Potent and Selective Inhibition of Mycobacterium tuberculosis DprE1 by DprE1-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, necessitating the discovery of novel therapeutic agents with unique mechanisms of action. One of the most promising new drug targets in Mtb is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This essential enzyme is a key component of the mycobacterial cell wall synthesis machinery, specifically in the arabinogalactan biosynthesis pathway. DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole donor of arabinofuranosyl residues for the synthesis of arabinan polymers.[1][2][3] Inhibition of DprE1 disrupts the production of arabinogalactan and lipoarabinomannan, leading to compromised cell wall integrity and subsequent bacterial death.[4][5]

This technical guide focuses on DprE1-IN-1, a potent and orally active inhibitor of DprE1. DprE1-IN-1 belongs to a class of thiophene-benzenesulfonamide derivatives and has demonstrated significant promise as a potential therapeutic agent against both drug-susceptible and drug-resistant strains of Mtb.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for DprE1-IN-1, demonstrating its potent anti-tubercular activity and favorable safety profile.

Table 1: In Vitro Anti-tubercular Activity of DprE1-IN-1 [6]

| Strain | MIC (μg/mL) |

| M. tuberculosis H37Rv | <0.1 |

| Clinically Isolated Drug-Resistant Strains | <0.1 |

Table 2: Cytotoxicity Profile of DprE1-IN-1 [6]

| Cell Line | IC50 (μg/mL) |

| HepG2 (Human Liver Carcinoma) | 62.89 |

| J774.A1 (Mouse Macrophage) | >60 |

| Vero (Monkey Kidney Epithelial) | 58.18 |

Table 3: In Vivo Efficacy of DprE1-IN-1 in a Mouse Model of Tuberculosis [6]

| Treatment Group | Dosage | Bacterial Burden Reduction (log10 CFU in lungs) |

| DprE1-IN-1 | 100 mg/kg | 0.54 |

Signaling Pathway and Mechanism of Action

DprE1 is a flavoenzyme that catalyzes the oxidation of DPR to decaprenylphosphoryl-2ʹ-keto-β-D-ribofuranose (DPX), the first step in the two-step epimerization of DPR to DPA. DprE1-IN-1 acts as a non-covalent inhibitor of this enzymatic activity.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

This protocol is a widely used method for determining the MIC of compounds against M. tuberculosis.[1][2][3]

Materials:

-

96-well microtiter plates

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)

-

M. tuberculosis H37Rv culture

-

DprE1-IN-1 stock solution (in DMSO)

-

Resazurin solution (0.02% in sterile water)

-

Sterile water

Procedure:

-

Prepare serial two-fold dilutions of DprE1-IN-1 in the 96-well plates using the supplemented Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth.

-

Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions. Include a drug-free control well (bacteria only) and a sterility control well (broth only).

-

To prevent evaporation, add 200 µL of sterile water to the perimeter wells of the plate.

-

Seal the plates in a plastic bag and incubate at 37°C for 7 days.

-

After incubation, add 30 µL of the resazurin solution to each well.

-

Re-incubate the plates overnight.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that prevents the color change of resazurin from blue (no growth) to pink (growth).

Cytotoxicity Assay using MTT

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of chemical compounds.[7][8]

Materials:

-

HepG2, J774.A1, or Vero cells

-

96-well cell culture plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

DprE1-IN-1 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

-

The next day, remove the medium and add fresh medium containing serial dilutions of DprE1-IN-1. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 48 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

DprE1 Enzymatic Assay

This is a general protocol for a coupled-enzyme assay to measure the activity of DprE1. Specific substrate concentrations and other parameters may need to be optimized.[9][10][11]

Materials:

-

Purified recombinant Mtb DprE1 enzyme

-

Decaprenylphosphoryl-β-D-ribose (DPR) substrate

-

FAD (flavin adenine dinucleotide)

-

DprE2 enzyme (for a coupled assay)

-

NADH or NADPH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.05% Tween 20)

-

DprE1-IN-1 stock solution (in DMSO)

-

96-well UV-transparent plates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in the assay buffer containing DprE1, FAD, DprE2, and NADH.

-

Add serial dilutions of DprE1-IN-1 to the wells of the 96-well plate. Include a no-inhibitor control.

-

Pre-incubate the enzyme with the inhibitor for a defined period at room temperature.

-

Initiate the reaction by adding the DPR substrate.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocities from the linear portion of the progress curves.

-

Determine the IC50 value of DprE1-IN-1 by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

DprE1-IN-1 is a potent inhibitor of M. tuberculosis DprE1 with excellent in vitro activity against both drug-susceptible and drug-resistant strains. Its favorable cytotoxicity profile and in vivo efficacy make it a promising lead compound for the development of new anti-tuberculosis therapies. The experimental protocols provided in this guide offer a framework for the further characterization and evaluation of DprE1-IN-1 and other novel DprE1 inhibitors.

References

- 1. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]

- 4. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Binding Mechanism of DprE1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall. Its absence in mammals makes it an attractive and validated target for the development of novel anti-tubercular agents. Inhibitors of DprE1 can be broadly classified into two categories based on their mechanism of action: covalent and non-covalent. Distinguishing between these binding modalities is crucial for understanding the inhibitor's structure-activity relationship (SAR), optimizing its pharmacokinetic and pharmacodynamic properties, and predicting potential off-target effects.

This technical guide provides an in-depth overview of the experimental approaches and data analysis techniques used to characterize the binding mechanism of DprE1 inhibitors. While the specific inhibitor "DprE1-IN-9" is not extensively documented in publicly available literature, the principles and protocols outlined herein can be applied to any novel DprE1 inhibitor to elucidate its covalent or non-covalent nature.

Differentiating Covalent and Non-Covalent Inhibition: Key Characteristics

The fundamental difference between covalent and non-covalent inhibitors lies in the nature of the bond formed with the target enzyme. Non-covalent inhibitors bind through reversible interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. In contrast, covalent inhibitors form a stable, irreversible chemical bond with a specific amino acid residue within the enzyme's active site. For DprE1, this typically involves the formation of an adduct with a cysteine residue (Cys387 in Mycobacterium tuberculosis)[1][2][3].

| Characteristic | Covalent Inhibitor | Non-Covalent Inhibitor |

| Binding | Irreversible, forms a stable chemical bond | Reversible, based on intermolecular forces |

| Kinetics | Time-dependent inhibition | Rapid and reversible inhibition |

| Washout Experiments | Activity is not restored after dialysis/dilution | Activity is restored after dialysis/dilution |

| Mass Spectrometry | Increase in protein mass corresponding to inhibitor mass | No change in protein mass |

| X-ray Crystallography | Electron density for the covalent adduct is observed | Electron density shows non-covalent interactions |

Experimental Protocols for Determining Binding Mechanism

A multi-pronged approach employing biochemical, biophysical, and structural biology techniques is essential for definitively classifying a DprE1 inhibitor.

Enzyme Inhibition Assays

Protocol: Time-Dependent Inhibition Assay

-

Objective: To assess whether the inhibitory potency (IC50) of the compound increases with pre-incubation time with the enzyme, a hallmark of covalent inhibition.

-

Materials: Purified DprE1 enzyme, inhibitor stock solution, substrate (e.g., decaprenylphosphoryl-β-D-ribose), and a suitable assay buffer.

-

Procedure:

-

Prepare a series of dilutions of the inhibitor.

-

Pre-incubate the DprE1 enzyme with each inhibitor concentration for varying periods (e.g., 0, 15, 30, 60 minutes).

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the reaction rate using a suitable detection method (e.g., spectrophotometry).

-

Calculate the IC50 value for each pre-incubation time point.

-

-

Data Analysis: A significant decrease in the IC50 value with increasing pre-incubation time suggests time-dependent inhibition, characteristic of a covalent inhibitor.

Protocol: Jump-Dilution Assay

-

Objective: To determine if the enzyme-inhibitor complex is reversible upon dilution.

-

Materials: Purified DprE1 enzyme, inhibitor stock solution, substrate, and assay buffer.

-

Procedure:

-

Incubate the DprE1 enzyme with a high concentration of the inhibitor (e.g., 10x IC50) to allow for complex formation.

-

After a set incubation time, rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a solution containing the substrate.

-

Monitor the recovery of enzyme activity over time.

-

-

Data Analysis: For a non-covalent inhibitor, a rapid recovery of enzyme activity is expected upon dilution. For a covalent inhibitor, the recovery of activity will be slow or negligible.

Biophysical Techniques

Protocol: Intact Protein Mass Spectrometry

-

Objective: To directly observe the formation of a covalent adduct between the DprE1 enzyme and the inhibitor.

-

Materials: Purified DprE1 enzyme, inhibitor stock solution, and a mass spectrometer (e.g., ESI-Q-TOF).

-

Procedure:

-

Incubate the DprE1 enzyme with the inhibitor.

-

Remove excess, unbound inhibitor using a desalting column.

-

Analyze the intact protein by mass spectrometry.

-

As a control, analyze the untreated DprE1 enzyme.

-

-

Data Analysis: A mass shift in the treated enzyme corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.

Structural Biology

Protocol: X-ray Crystallography

-

Objective: To visualize the binding mode of the inhibitor in the active site of DprE1 at atomic resolution.

-

Materials: Purified and crystallizable DprE1 enzyme, inhibitor.

-

Procedure:

-

Co-crystallize the DprE1 enzyme with the inhibitor or soak the inhibitor into pre-formed apo-enzyme crystals.

-

Collect X-ray diffraction data.

-

Solve and refine the crystal structure.

-

-

Data Analysis: The resulting electron density map will reveal the precise interactions between the inhibitor and the enzyme. For a covalent inhibitor, a continuous electron density between the inhibitor and a specific amino acid residue (e.g., Cys387) will be observed[1]. For a non-covalent inhibitor, the density will show close contacts and intermolecular interactions without a direct linkage.

Data Presentation and Interpretation

Quantitative data from various experiments should be systematically tabulated to facilitate comparison and interpretation.

Table 1: Representative Data for a Covalent DprE1 Inhibitor (e.g., Benzothiazinone derivative)

| Assay | Parameter | Value | Interpretation |

| Time-Dependent Inhibition | IC50 (0 min pre-incubation) | 500 nM | Initial potency |

| IC50 (60 min pre-incubation) | 50 nM | 10-fold increase in potency, indicates time-dependency | |

| Jump-Dilution | % Activity Recovery | < 5% | Irreversible binding |

| Mass Spectrometry | Mass Shift (Da) | + 450 Da | Corresponds to the molecular weight of the inhibitor, confirming covalent adduct |

| X-ray Crystallography | Binding Mode | Covalent bond to Cys387 | Direct structural evidence of covalent modification |

Table 2: Representative Data for a Non-Covalent DprE1 Inhibitor

| Assay | Parameter | Value | Interpretation |

| Time-Dependent Inhibition | IC50 (0 min pre-incubation) | 100 nM | Potent inhibitor |

| IC50 (60 min pre-incubation) | 95 nM | No significant change, indicates time-independent inhibition | |

| Jump-Dilution | % Activity Recovery | > 90% | Reversible binding |

| Mass Spectrometry | Mass Shift (Da) | 0 Da | No covalent adduct formed |

| X-ray Crystallography | Binding Mode | Hydrogen bonds and hydrophobic interactions with active site residues | Non-covalent binding confirmed structurally |

Visualizing Workflows and Pathways

Graphviz diagrams can be used to illustrate the experimental workflow for inhibitor characterization and the DprE1 signaling pathway.

Caption: Workflow for characterizing DprE1 inhibitors.

Caption: The DprE1-catalyzed step in mycobacterial cell wall synthesis.

Conclusion

A systematic and integrated approach is paramount to accurately determine whether a DprE1 inhibitor acts via a covalent or non-covalent mechanism. By combining enzyme kinetics, biophysical measurements, and high-resolution structural studies, researchers can gain a comprehensive understanding of the inhibitor's mode of action. This knowledge is fundamental for the rational design and development of more effective and safer drugs to combat tuberculosis. The methodologies described in this guide provide a robust framework for the thorough characterization of any novel DprE1 inhibitor.

References

- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Binding Site of Covalent Inhibitors on the DprE1 Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site of covalent inhibitors, exemplified by the benzothiazinone (BTZ) class, on the Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme. DprE1 is a critical enzyme in the decaprenyl-phosphate-arabinose (DPA) pathway, essential for the synthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan. Its inhibition leads to bacterial cell death, making it a prime target for novel anti-tuberculosis therapeutics.

While this guide centers on the well-characterized BTZ class of inhibitors, including BTZ043 and PBTZ169, due to the limited public availability of specific data for DprE1-IN-9, the principles of covalent binding and the methodologies described herein are broadly applicable to other covalent inhibitors targeting the same active site.

The DprE1 Enzyme and its Role in the DPA Pathway

DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA). This two-step process involves the DprE1-mediated oxidation of DPR to the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX), which is subsequently reduced by DprE2 to DPA. DPA serves as the sole donor of arabinofuranosyl residues for the biosynthesis of the arabinan domains of arabinogalactan and lipoarabinomannan, which are essential for the structural integrity of the mycobacterial cell wall.

Caption: The DprE1/DprE2-catalyzed epimerization of DPR to DPA.

Mechanism of Covalent Inhibition

Covalent inhibitors of DprE1, such as the benzothiazinones, act as suicide substrates. These compounds typically possess a nitro group that is reduced to a reactive nitroso intermediate by the reduced flavin adenine dinucleotide (FADH₂) cofactor of DprE1. This reactive species then forms a covalent bond with the thiol group of a conserved cysteine residue (Cys387 in M. tuberculosis DprE1) within the enzyme's active site, leading to irreversible inhibition.

Caption: Covalent modification of DprE1 by a benzothiazinone inhibitor.

Quantitative Analysis of DprE1 Inhibition

The potency of DprE1 inhibitors is quantified through various parameters, including the minimum inhibitory concentration (MIC) against whole mycobacterial cells and in vitro enzymatic inhibition constants such as IC₅₀, Kᵢ, and kᵢₙₐ꜀ₜ. Below is a summary of publicly available data for representative covalent DprE1 inhibitors.

| Inhibitor | Target Organism | MIC (µM) | DprE1 IC₅₀ (µM) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | Reference |

| BTZ043 | M. tuberculosis H37Rv | 0.0023 | ~4.5 (M. smegmatis) | Not reported | [1][2] |

| PBTZ169 | M. tuberculosis H37Rv | <0.0004 | Not reported | Not reported | [3][4][5] |

| CT325 | M. smegmatis | Not reported | Dose-dependent inhibition | Not reported | [6] |

Note: Quantitative data for DprE1 inhibitors can vary depending on the specific assay conditions and the species of Mycobacterium from which the enzyme is derived.

Experimental Protocols

DprE1 Protein Expression and Purification

A significant challenge in studying DprE1 is obtaining sufficient quantities of soluble, active protein. Co-expression with molecular chaperones has proven effective.

Protocol:

-

Constructs: The gene encoding M. tuberculosis DprE1 (Rv3790) is cloned into an expression vector (e.g., pET series) with an affinity tag (e.g., N-terminal His₆-tag). A second vector containing genes for chaperones, such as GroESL from E. coli or Cpn60.2 from M. tuberculosis, is co-transformed.

-

Expression: E. coli (e.g., BL21(DE3) strain) harboring both plasmids is grown in a rich medium like LB broth at 37°C to an OD₆₀₀ of 0.4-0.6. The temperature is then reduced to 16-18°C, and protein expression is induced with IPTG (e.g., 0.5 mM) overnight.

-

Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 5% glycerol, 5 mM β-mercaptoethanol, and a mild detergent like 0.1% Triton X-100). Lysis is performed by sonication on ice.

-

Affinity Chromatography: The soluble lysate is clarified by centrifugation and loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 10 mM) to remove non-specifically bound proteins. DprE1 is eluted with a higher concentration of imidazole (e.g., 150-250 mM).

-

Further Purification: The eluted protein can be further purified by size-exclusion chromatography to remove aggregates and remaining impurities. The purified protein should be yellow, indicating the presence of the FAD cofactor.

Caption: A typical workflow for the expression and purification of DprE1.

DprE1 Enzyme Activity Assay (Fluorescence-based)

This assay measures the production of hydrogen peroxide, a byproduct of the DprE1-catalyzed oxidation of its substrate, using a coupled reaction with horseradish peroxidase (HRP) and a fluorescent probe like Amplex Red or resazurin.

Protocol:

-

Reaction Mixture: In a 96-well black plate, prepare a reaction mixture containing assay buffer (e.g., 50 mM glycylglycine pH 8.0, 200 mM potassium glutamate), purified DprE1 (final concentration in the nM to low µM range), FAD (e.g., 1 µM), HRP (e.g., 0.2 µM), and the fluorescent probe (e.g., 50 µM Amplex Red).

-

Inhibitor Incubation: For inhibition studies, add the test compound (dissolved in DMSO, with the final DMSO concentration kept low, e.g., <1%) to the reaction mixture and incubate for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 30°C).

-

Reaction Initiation: Initiate the reaction by adding the DprE1 substrate. A soluble analog of the natural substrate, such as farnesyl-phosphoryl-β-D-ribofuranose (FPR), is often used (e.g., at a concentration near its Kₘ).

-

Detection: Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 560 nm excitation and 590 nm emission for resorufin, the product of Amplex Red and resazurin).

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves. For IC₅₀ determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve. For covalent inhibitors, progress curve analysis can be used to determine kᵢₙₐ꜀ₜ and Kᵢ.

X-ray Crystallography of DprE1-Inhibitor Complexes

Structural elucidation of DprE1 in complex with inhibitors is crucial for understanding the binding mode and for structure-based drug design.

Protocol:

-

Protein Preparation: Highly pure and concentrated DprE1 is required. For covalent inhibitors, the DprE1-inhibitor adduct is often pre-formed by incubating the purified enzyme with the inhibitor and a substrate analog (like FPR) to facilitate the reduction of the FAD cofactor and subsequent covalent bond formation. The formation of the adduct can be confirmed by mass spectrometry.

-

Crystallization: The DprE1-inhibitor complex is subjected to high-throughput crystallization screening using techniques like sitting-drop or hanging-drop vapor diffusion. A range of commercially available or custom-made screens are tested.

-

Crystal Optimization: Once initial crystals are obtained, the crystallization conditions (e.g., precipitant concentration, pH, temperature, protein concentration) are optimized to obtain diffraction-quality crystals.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved using molecular replacement, using a previously determined DprE1 structure as a search model. The inhibitor is then modeled into the electron density map, and the entire complex is refined.

Site-Directed Mutagenesis of Cys387

To confirm the role of Cys387 in the mechanism of covalent inhibition, this residue can be mutated to other amino acids (e.g., serine, glycine, or alanine).

Protocol:

-

Primer Design: Design complementary oligonucleotide primers containing the desired mutation in the codon for Cys387. The primers should be 25-45 bases in length with the mutation in the center.

-

PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire DprE1 expression plasmid using the mutagenic primers. The PCR cycling parameters should be optimized for the specific plasmid and primers.

-

Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid isolated from E. coli will be methylated, while the newly synthesized PCR product will not).

-

Transformation: The DpnI-treated PCR product is transformed into competent E. coli cells.

-

Verification: Plasmids are isolated from the resulting colonies, and the presence of the desired mutation is confirmed by DNA sequencing. The mutant protein can then be expressed, purified, and tested for its activity and sensitivity to covalent inhibitors.

Conclusion

The covalent binding of inhibitors to the Cys387 residue in the active site of DprE1 represents a highly effective mechanism for inactivating this essential enzyme in Mycobacterium tuberculosis. The detailed experimental protocols provided in this guide offer a framework for the characterization of existing and novel DprE1 inhibitors. A thorough understanding of the binding site interactions, kinetics of inhibition, and structural basis of binding is paramount for the rational design of new and more potent anti-tuberculosis drugs targeting this vulnerable pathway.

References

- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Mycobacterial Survival: A Technical Guide to the DprE1 Enzyme and its Role in Cell Wall Synthesis

For Immediate Release

A deep dive into the essential mycobacterial enzyme, DprE1, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its function, inhibition, and the methodologies used for its study.

The global threat of tuberculosis, exacerbated by the rise of multidrug-resistant strains, necessitates the urgent discovery of novel drug targets. One of the most promising of these is the decaprenylphosphoryl-β-D-ribose 2'-oxidase, or DprE1, an essential enzyme in Mycobacterium tuberculosis (Mtb). This technical guide offers an in-depth exploration of DprE1's critical role in the biosynthesis of the mycobacterial cell wall, its mechanism of action, and its validation as a highly vulnerable target for antitubercular agents.

The Crucial Role of DprE1 in Arabinan Biosynthesis

The mycobacterial cell wall is a complex and unique structure, indispensable for the bacterium's survival, pathogenesis, and resistance to many antibiotics. A key component of this wall is arabinogalactan (AG), a branched polysaccharide that is covalently linked to peptidoglycan and esterified with mycolic acids, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. Lipoarabinomannan (LAM), another critical lipopolysaccharide, also contains a large arabinan domain. The biosynthesis of both AG and LAM is absolutely dependent on the availability of the arabinose donor, decaprenylphosphoryl-D-arabinofuranose (DPA).

DprE1, in concert with its partner enzyme DprE2 (decaprenylphosphoryl-D-2-keto erythro pentose reductase), is responsible for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to DPA.[1][2][3] This two-step process is a critical bottleneck in the arabinan biosynthesis pathway.[4][5] DprE1, a flavoenzyme containing a flavin adenine dinucleotide (FAD) cofactor, catalyzes the first step: the oxidation of DPR to the intermediate decaprenylphosphoryl-β-D-2'-keto-erythro-pentofuranose (DPX).[1][6][7] DprE2 then reduces DPX to DPA.[3][8] The essentiality of this pathway is underscored by the fact that genetic disruption of dprE1 is lethal to Mtb.[6]

The periplasmic localization of DprE1 makes it a particularly attractive drug target, as inhibitors do not need to cross the cytoplasmic membrane to reach their site of action.[7][9][10]

The DprE1 Catalytic Cycle and Inhibition

The catalytic mechanism of DprE1 involves the FAD-dependent oxidation of the 2'-hydroxyl group of DPR to a ketone.[6][11] The reduced FADH₂ cofactor is then reoxidized, potentially by menaquinone, to complete the catalytic cycle.[8][11]

The vulnerability of DprE1 has been exploited by several classes of potent inhibitors, which can be broadly categorized as covalent and non-covalent.

Covalent Inhibitors

The most prominent class of covalent inhibitors are the benzothiazinones (BTZs), such as BTZ043 and its derivative PBTZ169 (macozinone), and dinitrobenzamides (DNBs).[1][6] These compounds are pro-drugs that are activated by DprE1 itself.[9][11] The nitro group of the inhibitor is reduced by the FADH₂ cofactor within the active site to a reactive nitroso species.[9][12] This nitroso derivative then forms a covalent semimercaptal adduct with a critical cysteine residue (Cys387 in Mtb DprE1), leading to irreversible inactivation of the enzyme.[11][13][14]

Non-covalent Inhibitors

A growing number of non-covalent inhibitors of DprE1 have also been discovered. These compounds, which include various heterocyclic scaffolds, bind reversibly to the active site and act as competitive inhibitors.[1] The development of non-covalent inhibitors is a key strategy to overcome potential resistance mechanisms associated with mutations in the Cys387 residue.[15]

Quantitative Analysis of DprE1 Inhibition

The efficacy of various compounds against DprE1 and whole mycobacterial cells has been extensively quantified. The following tables summarize key inhibitory data for representative DprE1 inhibitors.

| Inhibitor Class | Compound | Target | IC₅₀ (nM) | MIC (ng/mL) against Mtb | Reference |

| Benzothiazinone | BTZ043 | DprE1 | - | 1 | [16] |

| Benzothiazinone | PBTZ169 | DprE1 | - | 0.5 | [1] |

| Dinitrobenzamide | DNB1 | DprE1 | - | - | [16] |

| 4-Azaindole | TBA-7371 | DprE1 | - | - | [17] |

| Quinoxaline | OPC-167832 | DprE1 | - | - | [17] |

Table 1: In vitro and whole-cell activity of prominent DprE1 inhibitors.

| DprE1 Mutant | Covalent Inhibitor (PBTZ169) % Inhibition | Non-covalent Inhibitor (Ty38c) % Inhibition |

| Wild-Type | ~95% | ~95% |

| C387S | ~50% | ~95% |

| C387G | ~20% | ~95% |

| C387A | ~40% | ~95% |

| C387T | ~10% | ~95% |

| C387N | ~10% | ~95% |

Table 2: Effect of Cys387 mutations on the efficacy of covalent and non-covalent DprE1 inhibitors.[15] Data is approximated from graphical representations in the cited literature.

Experimental Protocols for Studying DprE1

The characterization of DprE1 and its inhibitors relies on a variety of biochemical and biophysical assays. Detailed methodologies for key experiments are provided below.

DprE1 Enzymatic Activity Assay (Fluorescence-based)

This continuous-wave assay measures the production of hydrogen peroxide, a byproduct of the DprE1-catalyzed oxidation of a substrate analog in the presence of a suitable electron acceptor.

Materials:

-

Purified recombinant DprE1 enzyme

-

FAD (Flavin Adenine Dinucleotide)

-

Horseradish peroxidase (HRP)

-

Amplex Red (or other suitable peroxidase substrate)

-

Farnesyl-phosphoryl-β-D-ribofuranose (FPR) or Geranylgeranylphosphoryl-β-D-ribose (GGPR) (substrate analogs)[15][18]

-

Assay buffer: 50 mM Glycylglycine (pH 8.0), 200 mM Potassium Glutamate, 0.002% Brij 35[15]

-

Fluorescence plate reader

Protocol:

-

Prepare a reaction mixture containing the DprE1 enzyme (e.g., 1.5 µM), FAD (1 µM), HRP (0.2 µM), and Amplex Red (50 µM) in the assay buffer.[15]

-

For inhibitor studies, add the desired concentration of the inhibitor (typically dissolved in DMSO) to the reaction mixture and incubate for a defined period.

-

Initiate the reaction by adding the substrate analog (FPR or GGPR) at various concentrations (e.g., 0-0.8 µM).[15]

-

Immediately measure the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time at a constant temperature (e.g., 37°C).

-

The rate of reaction is determined from the linear phase of the fluorescence increase.

-

For inhibitor studies, calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DprE1-DprE2 Coupled Assay (TLC-based)

This assay directly monitors the epimerization of radiolabeled DPR to DPA.

Materials:

-

Purified recombinant DprE1 and DprE2 enzymes

-

¹⁴C-labeled decaprenylphosphoryl-β-D-ribose (¹⁴C-DPR)

-

Reaction buffer

-

Thin-layer chromatography (TLC) plates (e.g., silica gel)

-

TLC developing solvent system (e.g., chloroform:methanol:ammonium hydroxide:water)[18]

-

Phosphorimager or autoradiography film

Protocol:

-

Set up a reaction mixture containing purified DprE1 and DprE2, and ¹⁴C-DPR in the reaction buffer.[19]

-

For inhibitor studies, pre-incubate the enzymes with the inhibitor before adding the substrate.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a solvent mixture to extract the lipids (e.g., chloroform:methanol).[18]

-

Separate the lipid phase, dry it, and resuspend it in a small volume of solvent.

-

Spot the resuspended sample onto a TLC plate and develop the chromatogram using an appropriate solvent system.

-

Visualize the radiolabeled DPR and DPA spots using a phosphorimager or by exposing the TLC plate to X-ray film.

-

Quantify the conversion of DPR to DPA by measuring the intensity of the respective spots.

Visualizing the DprE1 Pathway and Experimental Workflows

To further elucidate the complex processes involving DprE1, the following diagrams have been generated using the Graphviz DOT language.

Caption: The DprE1/DprE2 pathway for DPA biosynthesis and its inhibition.

Caption: Workflow for key DprE1 enzymatic assays.

Conclusion and Future Directions

DprE1 has been unequivocally validated as a critical and highly druggable target in Mycobacterium tuberculosis. Its essential role in cell wall biosynthesis, coupled with its accessible periplasmic location, makes it an ideal candidate for the development of novel antitubercular therapies. The success of several DprE1 inhibitors in preclinical and clinical development highlights the immense potential of targeting this enzyme.[17]

Future research will likely focus on the discovery of new chemical scaffolds for both covalent and non-covalent inhibitors to expand the therapeutic arsenal and mitigate the risk of resistance. A deeper understanding of the structure and function of the DprE1-DprE2 complex will be crucial for the rational design of next-generation inhibitors.[9][20] The continued application of the robust experimental methodologies outlined in this guide will be paramount to advancing these drug discovery efforts and ultimately combating the global tuberculosis epidemic.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Decaprenylphosphoryl-β-d-ribose 2′-Epimerase 1 (DprE1): A Novel Therapeutic Target for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. GtR [gtr.ukri.org]

- 6. uniprot.org [uniprot.org]

- 7. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. DprE1 Is a Vulnerable Tuberculosis Drug Target Due to Its Cell Wall Localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rcsb.org [rcsb.org]

- 14. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Structure, Dynamics, and Interaction of Mycobacterium tuberculosis (Mtb) DprE1 and DprE2 Examined by Molecular Modeling, Simulation, and Electrostatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

DprE1-IN-9: A Technical Guide to its Antimycobacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectrum of activity of the novel DprE1 inhibitor, DprE1-IN-9 (also known as compound B18), against various mycobacterial species. This document details the quantitative inhibitory data, the experimental protocols used for its determination, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a potent, reversible inhibitor of decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway.[1] DprE1 is responsible for a key step in the biosynthesis of arabinogalactan and lipoarabinomannan, essential components of the cell wall in Mycobacterium tuberculosis and other mycobacteria. By inhibiting DprE1, this compound disrupts the formation of the bacterial cell wall, leading to cell death.[1] This targeted mechanism of action makes it a promising candidate for the development of new anti-tuberculosis therapies, particularly in the face of rising multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1]

Quantitative Spectrum of Activity

The antimycobacterial activity of this compound has been evaluated against a range of pathogenic and non-pathogenic mycobacteria. The Minimum Inhibitory Concentration (MIC) values, defined as the lowest concentration of the compound that inhibits 90% of bacterial growth, are summarized in the table below.

| Mycobacterial Strain | Resistance Profile | MIC (µg/mL) |

| Mycobacterium tuberculosis H37Ra | Non-pathogenic | 0.18 |

| Mycobacterium tuberculosis H37Rv | Drug-susceptible | 0.12 |

| Mycobacterium tuberculosis | Multidrug-resistant (MDR) | 0.24 |

| Mycobacterium tuberculosis | Extensively drug-resistant (XDR) | 0.24 |

| Mycobacterium bovis BCG | - | >50 |

| Mycobacterium avium | - | >50 |

Data sourced from Microbiology Spectrum, 2023.[1]

Experimental Protocols

The following protocols were utilized to determine the Minimum Inhibitory Concentration (MIC) of this compound against various mycobacterial strains.

MIC Determination for M. tuberculosis H37Ra (Microplate Alamar Blue Assay)

This method provides a colorimetric determination of mycobacterial viability.

-

Compound Preparation: this compound is serially diluted two-fold in a 96-well clear-bottom microplate.

-

Inoculum Preparation: A culture of M. tuberculosis H37Ra is grown to mid-log phase.

-

Inoculation: The bacterial culture is added to each well of the pre-prepared microplate.

-

Incubation: The plates are incubated under appropriate conditions for mycobacterial growth.

-

Alamar Blue Addition: After the incubation period, Alamar Blue solution is added to each well.

-

Second Incubation: The plates are incubated overnight.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of this compound that prevents this color change, indicating at least 90% inhibition of growth.[1]

MIC Determination for M. tuberculosis Clinical Isolates (MDR/XDR) (Microdilution Plate Assay)

This method is a standard for determining the MIC of antimicrobial agents.

-

Compound Dilution: this compound is serially diluted in a 96-well microplate to achieve a final concentration range of 0.0156 to 64 µg/mL.[1]

-

Inoculum Preparation: Cultures of the clinical isolates of M. tuberculosis are prepared.

-

Inoculation: The bacterial suspensions are added to the wells of the microplate. A positive control (bacterial suspension only) is included.

-

Incubation: The microplates are incubated under standard conditions for the growth of M. tuberculosis.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound that shows no visible growth of the bacteria.[1]

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key biological pathway targeted by this compound and a generalized experimental workflow for its evaluation.

References

A Technical Guide to the Preliminary In-Vitro Efficacy of DprE1 Inhibitors

Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in-vitro efficacy of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) inhibitors, a promising class of anti-tuberculosis agents. While this guide focuses on the broader class of DprE1 inhibitors, it is important to note that a literature search for the specific compound "DprE1-IN-9" did not yield any publicly available data.

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of essential components of the mycobacterial cell wall, namely arabinogalactan and lipoarabinomannan.[1][2][3] Its essential role in Mycobacterium tuberculosis survival, coupled with its absence in humans, makes it a prime target for the development of novel anti-tuberculosis drugs.[4][5][6] Inhibition of DprE1 disrupts the formation of the mycobacterial cell wall, leading to cell lysis and death.[3][5][7]

Core Mechanism of DprE1 Inhibition

DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), which is the sole donor of arabinose for the synthesis of the arabinan domains of arabinogalactan and lipoarabinomannan.[1][5] DprE1 is a flavoenzyme that oxidizes DPR to the intermediate decaprenylphosphoryl-2-keto-D-ribose (DPX), which is subsequently reduced by DprE2 to DPA.[1] DprE1 inhibitors block this crucial step, thereby halting cell wall synthesis.[5][8]

These inhibitors can be broadly categorized into two classes based on their mechanism of action: covalent and non-covalent inhibitors.[1][2] Covalent inhibitors, such as the well-studied benzothiazinones (BTZs), often contain a nitro group that is reduced by the FADH2 cofactor of DprE1 to a reactive nitroso species. This species then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition.[1] Non-covalent inhibitors bind reversibly to the active site, competing with the natural substrate.[3]

In-Vitro Efficacy of Prominent DprE1 Inhibitors

Numerous DprE1 inhibitors have been identified and characterized. The following table summarizes the in-vitro efficacy of several lead compounds against M. tuberculosis H37Rv and their cytotoxicity against various cell lines.

| Compound | Class | MIC against Mtb H37Rv (nM) | IC50 against HepG2 (µM) | Reference |

| BTZ-043 | Covalent (Benzothiazinone) | 2.3 | 11.5 | [6] |

| Macozinone (PBTZ-169) | Covalent (Benzothiazinone) | 0.65 | 127 | [6] |

| OPC-167832 | Non-covalent | 0.5 | >100 | [6] |

| TBA-7371 | Non-covalent | - | - | [7] |

| Compound H3 | Covalent | 1250 | - | [8] |

Note: Data for TBA-7371's specific MIC and IC50 values were not available in the provided search results, though it is noted to be in clinical trials.[7][9]

Experimental Protocols

The in-vitro efficacy of DprE1 inhibitors is typically assessed through a series of standardized assays:

1. Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis. The microplate Alamar Blue assay (MABA) is a commonly used method.

-

Protocol:

-

Two-fold serial dilutions of the test compound are prepared in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

-

A standardized inoculum of M. tuberculosis H37Rv is added to each well.

-

The plates are incubated at 37°C for 5-7 days.

-

Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

-

2. DprE1 Enzymatic Assay: This assay directly measures the inhibition of the DprE1 enzyme. A common method involves monitoring the consumption of a substrate or the formation of a product.

-

Protocol:

-

Recombinant DprE1 enzyme is purified.

-

The enzyme is incubated with the test compound at various concentrations.

-

The substrate, decaprenylphosphoryl-β-D-ribose (DPR), and the cofactor FAD are added to initiate the reaction.

-

The reaction progress can be monitored by various means, such as measuring the decrease in absorbance of a coupled redox indicator like 2,6-dichlorophenolindophenol (DCPIP).[10]

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.

-

3. Cytotoxicity Assay: This assay evaluates the toxicity of the compound against mammalian cell lines to determine its therapeutic index. The MTT or MTS assay is frequently employed.

-

Protocol:

-

A human cell line, such as HepG2 (liver carcinoma), is seeded in a 96-well plate and incubated to allow for cell attachment.

-

The cells are then treated with serial dilutions of the test compound and incubated for 48-72 hours.

-

MTT or MTS reagent is added to each well. Viable cells will reduce the reagent to a colored formazan product.

-

The absorbance is measured using a plate reader, and the CC50 (the concentration that reduces cell viability by 50%) is determined.

-

4. Target Engagement Assay: To confirm that the compound's antimycobacterial activity is due to DprE1 inhibition, a target engagement assay can be performed using a Mycobacterium smegmatis strain that overexpresses the M. tuberculosis DprE1.

-

Protocol:

Visualizing Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. geneonline.com [geneonline.com]

- 5. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents [mdpi.com]

- 7. Discovery of novel reversible inhibitor of DprE1 based on benzomorpholine for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scilit.com [scilit.com]

Methodological & Application

Application Notes and Protocols for DprE1-IN-9 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a critical target for the development of novel anti-tuberculosis drugs.[1][2][3][4] DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole precursor for the synthesis of arabinogalactan and lipoarabinomannan, which are essential components of the mycobacterial cell wall.[1][5][6] Inhibition of DprE1 disrupts the formation of these crucial polysaccharides, leading to cell lysis and bacterial death.[2][7] DprE1 inhibitors are broadly classified as either covalent or non-covalent inhibitors.[1] Covalent inhibitors, such as the well-characterized benzothiazinones (BTZs), typically contain a nitro group that is reduced by the FADH₂ cofactor of DprE1, forming a reactive nitroso species that covalently binds to a cysteine residue (Cys387) in the active site.[1][6]

This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of compounds, such as DprE1-IN-9, against DprE1. The described methodology is based on a widely used fluorescence-based assay that monitors the production of hydrogen peroxide, a byproduct of the DprE1-catalyzed oxidation of its substrate.

Signaling Pathway of DprE1 in Mycobacterial Cell Wall Synthesis

The DprE1/DprE2 enzyme complex is a key player in the arabinan biosynthesis pathway. The process begins with decaprenylphosphoryl-β-D-ribose (DPR), which is oxidized by DprE1, a flavoenzyme that uses flavin adenine dinucleotide (FAD) as a cofactor. This oxidation yields the intermediate decaprenylphosphoryl-2-keto-β-D-arabinose (DPX) and reduced FADH₂. The FADH₂ is then reoxidized. Subsequently, the NADH-dependent DprE2 reduces DPX to decaprenyl-phospho-arabinose (DPA), the arabinofuranosyl donor for arabinan synthesis.[1][6]

Quantitative Data Summary

The following table summarizes hypothetical inhibitory data for this compound and a reference covalent inhibitor, BTZ043. This data is for illustrative purposes and would be generated by following the protocol below.

| Compound | IC₅₀ (nM) | MIC against M. tuberculosis H37Rv (µg/mL) | Cytotoxicity (CC₅₀ in Vero cells, µM) |

| This compound | 85 | 0.5 | > 50 |

| BTZ043 | 2.3[6] | 0.001 | 11.5[6] |

Experimental Protocol: DprE1 Inhibition Assay (Amplex Red Method)

This protocol is adapted from established methods for measuring DprE1 activity.[5][8][9] It relies on the detection of hydrogen peroxide (H₂O₂) produced during the re-oxidation of the FAD cofactor by molecular oxygen. H₂O₂ is detected using the Amplex Red reagent in the presence of horseradish peroxidase (HRP), which generates the highly fluorescent product, resorufin.

Materials and Reagents:

-

Purified recombinant DprE1 enzyme

-

Farnesyl-phosphoryl-β-D-ribofuranose (FPR) - a substrate analog of DPR

-

Amplex Red reagent (e.g., from Thermo Fisher Scientific)

-

Horseradish peroxidase (HRP)

-

Flavin adenine dinucleotide (FAD)

-

This compound and control inhibitors (e.g., BTZ043)

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer: 50 mM Glycylglycine (pH 8.0), 200 mM Potassium Glutamate, 0.002% Brij 35

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Experimental Workflow:

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound and control inhibitors in 100% DMSO.

-

Create a serial dilution of the inhibitors in DMSO.

-

Prepare a master mix containing assay buffer, FAD (1 µM), HRP (0.2 µM), and Amplex Red (50 µM).

-

-

Assay Setup:

-

Add 2 µL of the serially diluted inhibitor or DMSO (for control wells) to the wells of a 96-well black microplate.

-

Add 48 µL of the master mix to each well.

-

Add purified DprE1 enzyme to each well to a final concentration of approximately 1.5 µM (this may need to be optimized to obtain a robust signal).[5]

-

Incubate the plate for 30 minutes at 30°C to allow the inhibitor to bind to the enzyme.[10]

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate, FPR, to each well. The final concentration of FPR should be varied (e.g., 0.2 µM, 0.4 µM, 0.6 µM, 0.8 µM) to determine the kinetic parameters if desired.[5] For a standard IC₅₀ determination, a single concentration of FPR can be used.

-

The final reaction volume should be consistent across all wells.

-

-

Detection:

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity at various time points (e.g., every 5 minutes for 30-60 minutes) using a microplate reader with excitation at 540 nm and emission at 590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Plot the fluorescence signal against the inhibitor concentration.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of DprE1 activity, by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

The provided protocol offers a robust and sensitive method for evaluating the in vitro efficacy of DprE1 inhibitors like this compound. This assay is a critical first step in the characterization of new anti-tubercular drug candidates targeting the essential mycobacterial cell wall biosynthesis pathway. Further studies, including determination of the mechanism of action (covalent vs. non-covalent), whole-cell activity against Mycobacterium tuberculosis, and cytotoxicity profiling, are necessary for the comprehensive evaluation of promising inhibitors.

References

- 1. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 4. vlifesciences.com [vlifesciences.com]

- 5. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

Application Notes and Protocols for Determining the MIC of DprE1-IN-9 against Mycobacterium tuberculosis H37Rv

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a critical target for novel anti-tuberculosis drugs.[1][2][3][4] DprE1 catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a precursor for arabinogalactan and lipoarabinomannan synthesis.[2] Inhibition of DprE1 disrupts this vital pathway, leading to cell lysis of Mycobacterium tuberculosis (Mtb).[4] DprE1-IN-9 is a representative inhibitor of this enzyme. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against the reference strain Mtb H37Rv using the Resazurin Microtiter Assay (REMA).

DprE1 Signaling Pathway and Inhibition

DprE1, in conjunction with DprE2, is responsible for the conversion of DPR to DPA. DprE1 oxidizes DPR to decaprenyl-phospho-2′-keto-d-arabinose (DPX), which is then reduced by DprE2 to form DPA.[2] DprE1 inhibitors can be classified as either covalent or non-covalent binders.[1][2] Covalent inhibitors, such as benzothiazinones (BTZs), often contain a nitro group that is reduced to a reactive nitroso species, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition.[2][5] Non-covalent inhibitors act as competitive inhibitors.[1][2]

Caption: DprE1 inhibition pathway in M. tuberculosis.

Experimental Protocol: MIC Determination by Resazurin Microtiter Assay (REMA)

This protocol outlines the determination of the MIC of this compound against Mtb H37Rv using the REMA method. This colorimetric assay utilizes the reduction of the blue resazurin dye to the pink resorufin by viable mycobacteria to determine cell viability.

Materials and Reagents

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 broth base

-

Glycerol

-

Oleic acid-albumin-dextrose-catalase (OADC) enrichment or Albumin-Dextrose-Sodium chloride (ADS) supplement

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Resazurin sodium salt powder

-

Sterile distilled water

-

Sterile 96-well flat-bottom microplates

-

Sterile conical tubes and glassware

Workflow for MIC Determination

Caption: Experimental workflow for MIC determination.

Detailed Methodology

1. Preparation of Media and Reagents

-

7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.2% (v/v) glycerol and 10% (v/v) OADC or ADS enrichment.

-

This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be made in 7H9 broth.

-

Resazurin Solution: Prepare a 0.02% (w/v) solution of resazurin sodium salt in sterile distilled water. Sterilize by filtration and store at 4°C in the dark for up to one week.[6][7]

2. Inoculum Preparation

-

Culture Mtb H37Rv in 7H9 broth at 37°C until it reaches the mid-log phase of growth.

-

Adjust the turbidity of the bacterial suspension to match a 1.0 McFarland standard.

-

Dilute the adjusted inoculum 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

3. Assay Procedure

-

Dispense 100 µL of 7H9 broth into each well of a sterile 96-well microplate.

-

Add 100 µL of the this compound stock solution to the first well of a row and perform serial twofold dilutions across the plate.

-

Include a drug-free well as a positive control for bacterial growth and a well with media only as a negative control.

-

Add 100 µL of the prepared Mtb H37Rv inoculum to each well, bringing the total volume to 200 µL.

-

To prevent evaporation, add sterile water to the perimeter wells of the plate.

-

Seal the plate in a plastic bag and incubate at 37°C for 7 days.

-

After the incubation period, add 30 µL of the 0.02% resazurin solution to each well.

-

Re-incubate the plate at 37°C for 24 hours.

4. Determination of MIC

-

Observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.[7][8]

Data Presentation

The results of the MIC determination can be summarized in the following table. This allows for a clear comparison of the activity of this compound against Mtb H37Rv and control strains.

| Compound | Strain | MIC (µg/mL) | MIC (µM) |

| This compound | Mtb H37Rv | [Insert Value] | [Insert Value] |

| Isoniazid | Mtb H37Rv | [Insert Value] | [Insert Value] |

| Rifampicin | Mtb H37Rv | [Insert Value] | [Insert Value] |

| This compound | Resistant Mutant | [Insert Value] | [Insert Value] |

Troubleshooting and Considerations

-

Solubility of this compound: Ensure complete dissolution of the compound in DMSO before preparing further dilutions in the aqueous 7H9 broth. Poor solubility can lead to inaccurate MIC values.

-

Inoculum Density: The density of the bacterial inoculum is critical for reproducible results. Adherence to the recommended McFarland standard and dilution is essential.

-

Evaporation: Proper sealing of the microplate is necessary to prevent evaporation during the long incubation period, which can concentrate the drug and affect the MIC value.

-

Quality Control: Always include a reference strain, such as Mtb H37Rv ATCC 27294, and standard anti-tuberculosis drugs (e.g., isoniazid, rifampicin) to ensure the validity of the assay.[9][10] The MIC values for the reference strain should fall within an established range.[9][11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocol for Minimum Bactericidal Concentration (MBC) Assay of DprE1-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) is a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[1][2][3] This enzyme is essential for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.[1][3] Inhibition of DprE1 disrupts this pathway, leading to bacterial cell death, making it a promising target for novel anti-tubercular drugs.[1][4] DprE1-IN-9 is a potent inhibitor of this enzyme. This document provides a detailed protocol for determining the Minimum Bactericidal Concentration (MBC) of this compound against Mycobacterium tuberculosis, which is a critical step in evaluating its bactericidal activity. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of a bacterial inoculum.[5][6]

Mechanism of Action of DprE1 Inhibitors

DprE1 is a key enzyme in the two-step epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[7][8] DPA serves as the arabinose donor for the synthesis of the arabinan domains of both arabinogalactan and lipoarabinomannan, which are essential components of the mycobacterial cell wall.[7][9] DprE1 inhibitors, such as this compound, bind to the enzyme and block its catalytic activity, thereby preventing the formation of DPA.[1][7] This disruption of cell wall synthesis ultimately leads to cell lysis and death of the bacterium.[1][3][4]

References

- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. The DprE1 enzyme, one of the most vulnerable targets of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. uniprot.org [uniprot.org]